molecular formula C10H9ClO2 B8817337 Methyl 4-chlorocinnamate

Methyl 4-chlorocinnamate

Cat. No.: B8817337
M. Wt: 196.63 g/mol
InChI Key: IIBXQGYKZKOORG-UHFFFAOYSA-N
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Description

Methyl 4-chlorocinnamate is an organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chlorocinnamate can be synthesized through several methods. One common approach involves the esterification of p-chlorocinnamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the use of boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine as bases, in N-methyl-2-pyrrolidone (NMP) as the solvent. This reaction is conducted at high temperatures (180-190°C) for 8-12 hours .

Industrial Production Methods

Industrial production of p-chlorocinnamic acid methyl ester often employs large-scale esterification processes. These processes typically involve the use of continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The esterification reaction is usually catalyzed by strong acids, and the reaction mixture is continuously distilled to remove the ester product and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of p-chlorocinnamic acid methyl ester, particularly its antimicrobial activity, involves the inhibition of key enzymes in microbial cells. For instance, it has been shown to inhibit the enzyme 14-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound can interact with other molecular targets, such as proteins and nucleic acids, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chlorocinnamate is unique due to its specific combination of a chlorine atom in the para position and an ester functional group. This combination imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and specific reactivity in substitution reactions .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3

InChI Key

IIBXQGYKZKOORG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25.9 g of p-chlorocinnamic acid was dissolved in 250 ml of methanol, to the solution was added 1.5 ml of concentrated sulfuric acid, and the mixture was refluxed for 2 hours. The reaction mixture was poured on ice, and the mixture was alkalized with sodium bicarbonate and extracted twice with 1000 ml of chloroform. The extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure, and resulting residue was applied to a silica gel column and eluted with hexane/ethyl acetate (10:1), to obtain 26.5 g of the methyl p-chlorocinnamate.
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25.9 g
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250 mL
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1.5 mL
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Synthesis routes and methods II

Procedure details

A suspension of 300 g of 4-chlorocinnamic acid (J. Am. Chem. Soc., 89:3803, 1967) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 24 hours. The solution is concentrated, and filtered to give as a white solid, p-chlorocinnamic acid methyl ester, mp 74°-5° C.
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300 g
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25 mL
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1.7 L
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The synthesis method of Example 7-(1) was applied. 4-Chlorocinnamic acid (10.0 g), 1,2-dichloroethane (50 methanol (9.0 ml) and concentrated sulfuric acid (0.4 ml) were used as reagents to give 10.2 g of a white solid (yield 95%).
Quantity
10 g
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0.4 mL
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9 mL
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Yield
95%

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